molecular formula C7H9NO2S2 B1347178 Methyl 2-cyano-3,3-di(methylthio)acrylate CAS No. 3490-92-4

Methyl 2-cyano-3,3-di(methylthio)acrylate

Cat. No. B1347178
CAS RN: 3490-92-4
M. Wt: 203.3 g/mol
InChI Key: SJDBEROAEMAOJW-UHFFFAOYSA-N
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Description

“Methyl 2-cyano-3,3-di(methylthio)acrylate” is a chemical compound with the molecular formula C7H9NO2S2 . It has an average mass of 203.282 Da and a monoisotopic mass of 203.007462 Da . It is also known by other names such as “2-Cyano-3,3-bis(méthylsulfanyl)acrylate de méthyle” in French and “Methyl-2-cyan-3,3-bis(methylsulfanyl)acrylat” in German .


Molecular Structure Analysis

“Methyl 2-cyano-3,3-di(methylthio)acrylate” has a complex molecular structure. It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds . Its ACD/LogP is 0.67, and it has a polar surface area of 101 Ų .


Physical And Chemical Properties Analysis

“Methyl 2-cyano-3,3-di(methylthio)acrylate” has a density of 1.3±0.1 g/cm³, a boiling point of 300.8±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.1±3.0 kJ/mol and a flash point of 135.7±27.9 °C . Its index of refraction is 1.553, and it has a molar refractivity of 51.9±0.3 cm³ .

Scientific Research Applications

1. Polymer Chemistry

  • Application : Methyl 2-cyano-3,3-di(methylthio)acrylate is used in the synthesis of well-defined polymers and precise di- and multiblock copolymer architectures by use of RAFT control .
  • Method : The synthesis involves the reaction of alkyl 2-cyano-3,3-dimethylthioacrylates with dialkyl phosphites .
  • Results : A wide range of Tg values are observed for the terpene (meth)acrylate homopolymers, from −3 °C for poly (limonene acrylate), up to +168 °C for poly( -pinene methacrylate) .

2. Antiviral and Antifungal Bioactivity

  • Application : Alkyl 2-cyano-3-methylthio-3-phosphonylacrylates, synthesized from Methyl 2-cyano-3,3-di(methylthio)acrylate, have been found to possess antiviral and antifungal activity .
  • Method : The synthesis involves the reaction of alkyl 2-cyano-3,3-dimethylthioacrylates with dialkyl phosphites .
  • Results : Compounds 2a and 2b were found to possess good in vivo curative, protection and inactivation effects against tobacco mosaic virus (TMV) with inhibitory rates at 500 mg/L of 60.0, 89.4 and 56.5 and 64.2, 84.2 and 61.2 %, respectively .

Safety And Hazards

“Methyl 2-cyano-3,3-di(methylthio)acrylate” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of a spill or leak, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

properties

IUPAC Name

methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-10-6(9)5(4-8)7(11-2)12-3/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDBEROAEMAOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=C(SC)SC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313052
Record name Methyl 2-cyano-3,3-di(methylthio)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyano-3,3-di(methylthio)acrylate

CAS RN

3490-92-4
Record name 3490-92-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-cyano-3,3-di(methylthio)acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10313052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-cyano-3,3-bis(methylsulfanyl)prop-2-enoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Sil, VJ Ram - Tetrahedron letters, 2005 - Elsevier
A one-pot efficient synthesis of highly functionalized 5,6-dihydronaphthalenes has been delineated through carbanion-induced ring transformation of 2H-pyran-2-ones by 2-…
Number of citations: 6 www.sciencedirect.com
FV Singh, S Chaurasia, MD Joshi, AK Srivastava… - Bioorganic & medicinal …, 2007 - Elsevier
Various nature-mimicking pyranones such as 6-(2,5-dimethylfuran-3-yl)-pyran-2-one and 6-(furan-2-yl)-pyran-2-one derivatives were synthesized and evaluated for their in vivo …
Number of citations: 24 www.sciencedirect.com

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